molecular formula C12H16BNO5 B13860000 3-nitro-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenol

3-nitro-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B13860000
M. Wt: 265.07 g/mol
InChI Key: GLOCHVYRHYPYMF-UHFFFAOYSA-N
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Description

3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that features a nitro group, a phenol group, and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 3-nitrophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the boronate ester .

Chemical Reactions Analysis

3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction, the phenol group can participate in substitution reactions, and the boronate ester can engage in coupling reactions. These reactions are facilitated by the molecular structure and the presence of specific catalysts and reagents .

Comparison with Similar Compounds

Similar compounds to 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol include:

The uniqueness of this compound lies in its combination of a nitro group, phenol group, and boronate ester, which provides a versatile platform for various chemical transformations.

Properties

Molecular Formula

C12H16BNO5

Molecular Weight

265.07 g/mol

IUPAC Name

3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(15)7-10(9)14(16)17/h5-7,15H,1-4H3

InChI Key

GLOCHVYRHYPYMF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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